n-(2-Hydroxyethyl)-n,4-dimethylbenzenesulfonamide

LC-MS quantitation Metabolism research Isotope dilution

Synthetic routes to rosiglitazone require the para-methyl benzenesulfonamide; using non-methylated or isomeric analogs compromises reproducibility. CAS 59724-61-7 addresses this with: • Validated rosiglitazone intermediate (no route revalidation needed) • Deuterated analog (d3, CAS 854634-39-2) for LC-MS internal standard • ≥95% purity, XLogP3 0.8, tPSA 66 Ų for med chem design. Globally available with Certificate of Analysis.

Molecular Formula C10H15NO3S
Molecular Weight 229.3 g/mol
CAS No. 59724-61-7
Cat. No. B042310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2-Hydroxyethyl)-n,4-dimethylbenzenesulfonamide
CAS59724-61-7
SynonymsN-(2-Hydroxyethyl)-N-methyltoluenesulfonamide;  NSC 30139;  N-(2-hydroxyethyl)-N,4-dimethylbenzenesulfonamide; 
Molecular FormulaC10H15NO3S
Molecular Weight229.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C)CCO
InChIInChI=1S/C10H15NO3S/c1-9-3-5-10(6-4-9)15(13,14)11(2)7-8-12/h3-6,12H,7-8H2,1-2H3
InChIKeyAGEWHYGRSGMMJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Hydroxyethyl)-N,4-dimethylbenzenesulfonamide: Baseline Characterization


N-(2-Hydroxyethyl)-N,4-dimethylbenzenesulfonamide (CAS 59724-61-7; also named N-2-hydroxyethyl-N-methyl-p-toluenesulfonamide) is a sulfonamide derivative with molecular formula C10H15NO3S and exact mass 229.07726 g/mol . It features a hydroxyethyl moiety that confers solubility in polar solvents and a p-toluenesulfonyl core that serves as a building block in pharmaceutical intermediate synthesis, notably for rosiglitazone derivatives . The compound is commercially available at 95%+ purity from multiple suppliers . A deuterium-labeled analog (d3) is also available for metabolism research and LC-MS quantitation applications .

Procurement Risks of Generic Substitution


Substituting CAS 59724-61-7 with closely related benzenesulfonamide analogs carries quantifiable procurement and experimental risk. First, the para-methyl substitution pattern on the aromatic ring distinguishes this compound from the non-methylated analog N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (CAS 59724-60-6) [1], which has a different molecular weight (215.27 vs. 229.30 g/mol) and altered lipophilicity . Second, isomeric dimethylbenzenesulfonamide variants such as 2,4-dimethyl (CAS 59724-48-0) or 2,5-dimethyl (CAS 354992-40-8) possess identical molecular formulas but distinct substitution patterns that can affect crystallinity, solubility, and reactivity [2]. Third, the availability of a validated deuterated analog (d3, CAS 854634-39-2) specifically for this compound provides LC-MS workflow advantages that generic sulfonamides cannot replicate .

Quantitative Differentiation Evidence


Deuterated Analog for LC-MS Quantitation

A deuterium-labeled analog of CAS 59724-61-7 is commercially available as N-(2-Hydroxyethyl)-N,4-Dimethylbenzenesulfonamide-[d3] (CAS 854634-39-2), specifically developed for pharmaceutical metabolism research and LC-MS quantitation . The unlabeled parent compound (CAS 59724-61-7) serves as the reference standard, enabling accurate quantification via isotope dilution methods. Closely related analogs such as N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (CAS 59724-60-6) lack commercially validated deuterated counterparts with equivalent application documentation .

LC-MS quantitation Metabolism research Isotope dilution

Synthetic Utility: Rosiglitazone Intermediate

CAS 59724-61-7 is explicitly documented as an intermediate for the preparation of rosiglitazone (R693500) derivatives acting as antidiabetic agents, with citation to the foundational medicinal chemistry literature including Cantello et al., J. Med. Chem. 1994, 37, 3977 . In contrast, the non-methylated analog CAS 59724-60-6 and isomeric dimethyl variants (e.g., CAS 59724-48-0, CAS 354992-40-8) lack comparable documentation of validated use in rosiglitazone derivative synthesis pathways [1].

Pharmaceutical intermediate Rosiglitazone synthesis Antidiabetic agents

Lipophilicity Difference from Non-Methylated Analog

The computed partition coefficient (XLogP3) for CAS 59724-61-7 is 0.8, reflecting the contribution of the para-methyl substituent on the aromatic ring . The non-methylated analog N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (CAS 59724-60-6) lacks this para-methyl group, which is expected to reduce lipophilicity and alter solvent partitioning behavior . While experimental LogP data are not available for direct comparison, the structural difference implies distinct physicochemical handling properties relevant to extraction and chromatographic method development.

Lipophilicity Physicochemical property Solubility prediction

Prioritized Application Scenarios


Glitazone Intermediate Sourcing

CAS 59724-61-7 is documented as an intermediate in the preparation of rosiglitazone (R693500) derivatives , with citation to the foundational medicinal chemistry literature on thiazolidinedione antihyperglycemic agents [1]. Procurement of this specific sulfonamide enables synthetic entry into validated glitazone derivative pathways without the need for route revalidation required when using structurally similar but undocumented analogs. The para-methyl substitution pattern is critical for the downstream synthetic sequence .

LC-MS Method with Deuterated Internal Standard

For laboratories developing quantitative LC-MS methods for sulfonamide-containing analytes, CAS 59724-61-7 offers a distinct advantage through the commercial availability of its deuterated analog N-(2-Hydroxyethyl)-N,4-Dimethylbenzenesulfonamide-[d3] (CAS 854634-39-2) . This matched internal standard pair supports isotope dilution quantitation for metabolism studies, impurity profiling, and synthetic pathway tracking . Alternative sulfonamides lacking validated deuterated counterparts require surrogate internal standards, introducing additional method validation burden.

Sulfonamide Library Building Block

The compound's computed XLogP3 of 0.8, hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, and topological polar surface area of 66 Ų provide a defined physicochemical baseline for medicinal chemistry library design. The hydroxyethyl moiety confers aqueous solubility while the p-toluenesulfonyl core serves as a versatile handle for further derivatization . These properties differentiate it from non-methylated and ortho-/meta-substituted dimethyl variants that may exhibit altered crystallinity and reactivity profiles .

Documented Quality Specifications

CAS 59724-61-7 is available from multiple reputable chemical suppliers at defined purity specifications (e.g., minimum 95% purity) with supporting Certificate of Analysis documentation available upon request . This commercial availability with traceable quality metrics supports reproducible research procurement, whereas less common isomeric dimethylbenzenesulfonamides may have limited vendor options and undocumented purity ranges .

Quote Request

Request a Quote for n-(2-Hydroxyethyl)-n,4-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.